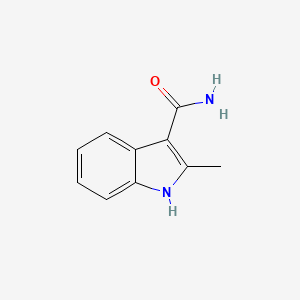

2-methyl-1H-indole-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1H-indole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-9(10(11)13)7-4-2-3-5-8(7)12-6/h2-5,12H,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWLFJZXUBMFLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80497212 | |

| Record name | 2-Methyl-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67242-60-8 | |

| Record name | 2-Methyl-1H-indole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67242-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methyl-1H-indole-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1H-indole-3-carboxamide is a heterocyclic organic compound belonging to the indole carboxamide class. The indole scaffold is a prominent feature in numerous natural products and pharmacologically active compounds, recognized for its versatile biological activities. This technical guide provides a comprehensive overview of the core basic properties of this compound, including its physicochemical characteristics, synthesis, and spectral data. While the broader class of indole carboxamides has been extensively studied, this guide focuses on the available specific data for the this compound derivative.

Core Physicochemical Properties

This compound is a white to almost white crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂O | [1] |

| Molecular Weight | 174.2 g/mol | [1] |

| Melting Point | 224 - 227 °C | [1] |

| Appearance | White to almost white crystalline powder | [1] |

| CAS Number | 67242-60-8 | [1] |

Synthesis and Characterization

General Synthetic Workflow

A plausible synthetic route is illustrated below. The initial step often involves a Fischer indole synthesis or a palladium-catalyzed cyclization to form the indole nucleus.

Experimental Protocols

Synthesis of Ethyl 2-methyl-1H-indole-3-carboxylate

A common method for the synthesis of the precursor, ethyl 2-methyl-1H-indole-3-carboxylate, is the Fischer indole synthesis.[2]

-

Reactants: A mixture of ethyl acetoacetate (0.05 mol) and glacial acetic acid (0.05 mol) is placed in a flat-bottom flask and refluxed in methanol (25 ml). Phenylhydrazine (0.05 mol) is added slowly over the first hour.[2]

-

Reaction: The stirring is continued for an additional hour.[2]

-

Work-up: The reaction mixture is poured into a beaker and stirred vigorously until it solidifies. Sufficient water is added, and the solid is filtered, dried, and recrystallized from ethanol to yield the product.[2]

Synthesis of 2-Methyl-1H-indole-3-carbohydrazide (as an example of a related amide)

While a specific protocol for the simple carboxamide is not detailed, the synthesis of the corresponding hydrazide provides insight into the reactivity of the ester.[2]

-

Reactants: An ethanolic solution of ethyl 2-methyl-1H-indole-3-carboxylate (0.05 mol) is refluxed with hydrazine hydrate (0.05 mol) for 3 hours at 70°C.[2]

-

Work-up: The reaction mixture is cooled and poured over crushed ice. The resulting solid is filtered, dried, and recrystallized from ethanol.[2]

Spectral Data

Detailed spectral data for this compound is not extensively reported. However, data for its precursor, methyl 2-methyl-1H-indole-3-carboxylate, is available and provides a reference for the core indole structure.

Spectral Data for Methyl 2-methyl-1H-indole-3-carboxylate [1]

| Data Type | Spectral Features |

| ¹H NMR (CDCl₃) | δ 8.48 (brs, -NH), 8.09 (dd, J = 7.5 Hz, 2 Hz, 1H), 7.30 (dd, J = 7.5Hz, 2 Hz, 1H), 7.21 (qd, J = 14.5, 7.5, 1.8 Hz, 1H), 7.19 (qd, J = 14.5, 7.5, 1.8 Hz, 1H), 3.94 (s, 3H), 2.74 (s, 3H). |

| ¹³C NMR (CDCl₃) | δ 166.7, 144.3, 134.6, 127.2, 122.3, 121.6, 121.2, 110.6, 104.3, 50.8, 14.2. |

| HRMS (ESI) | m/z 190.0874 [M+H]⁺ (calcd. for C₁₁H₁₂NO₂: 190.0863). |

Potential Biological Activity and Signaling Pathways

The indole carboxamide scaffold is a well-established pharmacophore with a broad spectrum of biological activities. Derivatives have shown promise as anti-inflammatory, analgesic, anticancer, and antiviral agents.[2] However, specific studies on the biological activity and mechanism of action of this compound are limited.

Derivatives of the closely related 2-methyl-1H-indole-3-carboxylic acid have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[2] These studies suggest that the analgesic effect may be attributed to anti-inflammatory action, potentially through the inhibition of cyclooxygenase, similar to non-steroidal anti-inflammatory drugs (NSAIDs).[2]

Given the known activities of other indole carboxamides, it is plausible that this compound could interact with various signaling pathways. However, without specific experimental data for this compound, any depiction of a signaling pathway would be speculative. Further research is required to elucidate its specific biological targets and mechanisms of action.

Conclusion

This compound is a compound of interest within the broader class of biologically active indole carboxamides. This guide has summarized its core physicochemical properties and provided context for its synthesis and characterization based on available data for closely related compounds. While the full biological profile and specific mechanisms of action for this compound remain to be elucidated, the established activities of its structural analogs suggest it as a promising candidate for further investigation in drug discovery and development. Future research should focus on detailed biological screening and mechanistic studies to unlock the full therapeutic potential of this compound.

References

physicochemical characteristics of 2-methyl-1H-indole-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of 2-methyl-1H-indole-3-carboxamide, a versatile heterocyclic compound with significant potential in pharmaceutical and chemical research. This document details its known properties, outlines a general synthetic approach, and discusses its potential biological relevance.

Core Physicochemical Characteristics

This compound is a white to almost white crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a baseline for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂O | [1][2] |

| Molecular Weight | 174.20 g/mol | [1][2] |

| Melting Point | 224 - 227 °C | [1] |

| Appearance | White to almost white crystalline powder | [1] |

| Purity | ≥ 98% (as per commercial suppliers) | [1] |

| Predicted logP | 1.6 | [3] |

| Predicted pKa | Acidic (indole NH): ~17, Basic (amide): Not readily protonated | General chemical principles |

| Solubility | Favorable solubility in various organic solvents | [1] |

Synthesis and Characterization

A potential synthetic workflow is outlined below. This process is a generalized representation and would require optimization for specific laboratory conditions.

Experimental Protocol: General Amidation of Indole-3-Carboxylic Acids

The following is a generalized protocol based on standard organic synthesis techniques for the conversion of a carboxylic acid to a primary amide.

1. Activation of the Carboxylic Acid:

-

2-Methyl-1H-indole-3-carboxylic acid is suspended in an inert solvent (e.g., dichloromethane or toluene).

-

An activating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, is added dropwise at a controlled temperature (often 0 °C) to form the corresponding acid chloride.

-

The reaction is typically stirred for several hours at room temperature or with gentle heating until the conversion is complete, which can be monitored by techniques like thin-layer chromatography (TLC).

-

The excess activating agent and solvent are removed under reduced pressure.

2. Amidation:

-

The resulting crude acid chloride is dissolved in a suitable aprotic solvent.

-

The solution is then added slowly to a cooled (0 °C) concentrated solution of ammonia or ammonium hydroxide.

-

The reaction mixture is stirred, allowing it to warm to room temperature, until the formation of the amide is complete.

-

The solid product is collected by filtration, washed with water to remove any salts, and then dried.

3. Purification:

-

The crude this compound can be purified by recrystallization from an appropriate solvent, such as ethanol or a mixture of ethanol and water, to yield a crystalline solid.

Characterization Methods

The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to confirm the presence and connectivity of the protons and carbons in the molecule. Expected signals would include those for the methyl group, the aromatic protons of the indole ring, and the amide protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H stretches of the indole and amide groups, as well as the C=O stretch of the amide.

Biological Significance and Potential Applications

Indole-based structures are prevalent in a vast array of biologically active compounds and natural products. The indole-2-carboxamide and indole-3-carboxamide scaffolds, in particular, are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.

Derivatives of indole-3-carboxylic acid have been investigated for various pharmacological activities, including:

-

Anti-inflammatory and Analgesic Effects: Studies on related indole derivatives have shown potential for reducing inflammation and pain, possibly through the inhibition of cyclooxygenase enzymes.

-

Anticancer Activity: The indole nucleus is a key component of many anticancer agents.

-

Neurological Disorders: The structural similarity of the indole core to neurotransmitters like serotonin has led to the investigation of indole derivatives for the treatment of various neurological and psychiatric conditions.[1]

While specific signaling pathways for this compound have not been elucidated in the reviewed literature, its structural features suggest it could be a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The general mechanism of action for many bioactive indole carboxamides involves their ability to form hydrogen bonds and engage in hydrophobic interactions within the binding sites of enzymes and receptors.

The logical relationship for its potential role in drug discovery can be visualized as follows:

Conclusion

This compound is a compound of significant interest due to its core indole structure, which is a cornerstone in the development of new therapeutic agents. While detailed experimental data on some of its physicochemical properties and its specific biological mechanisms are yet to be fully documented in publicly available literature, the information presented in this guide provides a solid foundation for researchers. The generalized synthetic and characterization methods, along with the established biological potential of the broader indole carboxamide class, underscore the value of this compound as a building block in medicinal chemistry and drug discovery endeavors. Further research is warranted to fully explore its properties and potential applications.

References

A Technical Guide to the Synthesis of 2-Methyl-1H-indole-3-carboxamide

Abstract: This technical whitepaper provides an in-depth overview of the primary synthetic pathways for 2-methyl-1H-indole-3-carboxamide, a significant heterocyclic compound. The indole nucleus is a foundational structure in numerous natural products, pharmaceuticals, and agrochemicals, making efficient synthetic routes to its derivatives a subject of considerable interest for researchers in medicinal and process chemistry.[1][2] This guide details established methodologies, including the renowned Fischer indole synthesis and multi-step pathways involving the formation and subsequent amidation of a carboxylic acid intermediate. Detailed experimental protocols, quantitative data, and process diagrams are provided to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. The most prominent methods involve either the direct formation of the indole ring with the carboxamide precursor functional group already in place or a two-step approach where the 2-methyl-1H-indole core is first constructed, followed by the introduction of the carboxamide group at the C3 position. Key strategies include:

-

Fischer Indole Synthesis: A classical and versatile method for forming the indole ring from a phenylhydrazine and a ketone or aldehyde.[3] For the target molecule, this typically involves the reaction of phenylhydrazine with an acetoacetamide derivative.

-

Synthesis via 2-Methyl-1H-indole-3-carboxylic Acid/Ester: This robust two-stage approach first focuses on synthesizing the more stable ester or carboxylic acid derivative, which is then converted to the target carboxamide in a separate amidation step. This allows for modularity and often results in higher overall yields.

The following diagram illustrates the relationship between these primary synthetic approaches.

Caption: High-level overview of synthetic routes to the target compound.

Pathway I: Fischer Indole Synthesis

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, enabling the formation of the indole ring by reacting a phenylhydrazine with an aldehyde or ketone under acidic conditions.[3] The reaction proceeds through a phenylhydrazone intermediate, which, upon heating in the presence of an acid catalyst, undergoes a[4][4]-sigmatropic rearrangement to form a diimine. Subsequent cyclization and elimination of ammonia yield the aromatic indole.[3][5]

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of Ethyl 2-Methyl-1H-indole-3-carboxylate

This protocol is adapted from established procedures for the Fischer indole synthesis.[6]

-

Hydrazone Formation: In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) in ethanol. Add phenylhydrazine (1.0 eq) dropwise at room temperature, followed by a catalytic amount of glacial acetic acid (0.1 eq).

-

Reaction: Stir the mixture at room temperature for 1-2 hours. The formation of the phenylhydrazone intermediate can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: To the reaction mixture, add a Brønsted or Lewis acid catalyst such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂). Heat the mixture to 80-100 °C and maintain for 2-4 hours.

-

Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water. If a solid precipitates, filter, wash with water, and dry. If an oil forms, extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield ethyl 2-methyl-1H-indole-3-carboxylate.

Conversion to this compound

The resulting ester must be converted to the target amide. This is typically achieved via hydrolysis to the carboxylic acid followed by amidation, or by direct aminolysis.

-

Hydrolysis (Optional): Reflux the ethyl ester in a mixture of ethanol and aqueous sodium hydroxide (NaOH) until the reaction is complete (monitored by TLC). Acidify the cooled mixture with HCl to precipitate 2-methyl-1H-indole-3-carboxylic acid. Filter, wash with water, and dry.

-

Amidation: Suspend the 2-methyl-1H-indole-3-carboxylic acid (1.0 eq) in an inert solvent like dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).[7] Stir for 10 minutes, then add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium chloride). Stir at room temperature for 8-16 hours.[7]

-

Workup and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain this compound.

Pathway II: SNAr and Reductive Cyclization

A more modern approach involves an initial SNAr (Nucleophilic Aromatic Substitution) reaction between a 2-halonitroarene and a carbon nucleophile, followed by a reductive cyclization to form the indole ring.[1] This method avoids the use of potentially hazardous hydrazines.

Caption: Workflow for the SNAr / Reductive Cyclization pathway.

Experimental Protocol: Two-Step, One-Pot Synthesis

This protocol is based on the efficient one-pot synthesis of 2-amino-indole-3-carboxamides, adapted for the target structure.[1][8]

-

SNAr Reaction: To a solution of ethyl cyanoacetate (1.0 eq) in a polar aprotic solvent such as DMF, add a strong base like sodium hydride (NaH, 1.1 eq) at 0 °C. After stirring for 15 minutes, add 2-chloronitrobenzene (1.0 eq) and allow the reaction to proceed at room temperature for 1-2 hours.

-

Reductive Cyclization: Without isolating the intermediate, carefully add a reducing agent system. A common system involves zinc dust (10 eq) and an acid like HCl (2.0 eq) or a combination of FeCl₃ (3.0 eq) and zinc dust.[8] Heat the reaction to 100 °C for 1 hour. This step reduces the nitro group to an amine, which then spontaneously cyclizes onto the nitrile, forming the indole ring.

-

Workup and Purification: Cool the reaction mixture, filter off the inorganic salts, and dilute the filtrate with water. Extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Quantitative Data Summary

The efficiency of the SNAr/reductive cyclization pathway is highly dependent on reaction conditions. The tables below summarize optimization data from related syntheses.[1]

Table 1: Optimization of the SNAr Reaction

| Entry | Solvent | Base | Temperature (°C) | Conversion (%) |

| 1 | DMF | K₂CO₃ | 80 | 75 |

| 2 | DMSO | K₂CO₃ | 80 | 90 |

| 3 | DMF | NaH | 25 | >95 |

| 4 | THF | NaH | 25 | 60 |

Table 2: Optimization of the Reductive Cyclization Step

| Entry | Solvent System | Reductant | Temperature (°C) | Yield (%) |

| 1 | EtOH/EtOAc | Pd/C, H₂ (1 atm) | 25 | 85 |

| 2 | EtOH/EtOAc | Pd/C, H₂ (1 atm) | 60 | 93 |

| 3 | DMF | Zn / HCl | 100 | 82 |

| 4 | Acetic Acid | Fe / HCl | 110 | 78 |

Data adapted from analogous syntheses in the literature for illustrative purposes.[1]

The resulting product from this pathway is typically an ester or a nitrile, which would then require hydrolysis and amidation as described in Section 2.2 to yield the final this compound.

Conclusion

This guide has detailed two primary and effective strategies for the synthesis of this compound. The Fischer indole synthesis represents a classical, direct, and widely understood method for constructing the indole core. While powerful, it often requires harsh acidic conditions and the use of hydrazine derivatives. The multi-step approach via an SNAr reaction and reductive cyclization offers a modern alternative that avoids hydrazines and allows for greater modularity. The final amidation step is a crucial transformation, for which standard and high-yielding protocols are well-established. The choice of synthetic route will depend on factors such as starting material availability, scalability, safety considerations, and desired purity of the final product. Both pathways provide a robust foundation for researchers and drug development professionals to access this important indole derivative.

References

- 1. BJOC - A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic [beilstein-journals.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. bipublication.com [bipublication.com]

- 7. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Methyl-1H-indole-3-carboxamide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-methyl-1H-indole-3-carboxamide, a member of the pharmacologically significant indole carboxamide family. We explore its chemical properties, synthesis protocols, and the broader biological activities of related derivatives, offering insights for its application in research and drug development.

Core Compound Identification and Properties

This compound is a heterocyclic organic compound featuring a bicyclic indole structure, substituted with a methyl group at position 2 and a carboxamide group at position 3. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2]

Chemical Structure:

Physicochemical Data:

The following table summarizes the key identification and property data for this compound.

| Property | Value | Reference |

| CAS Number | 67242-60-8 | [3] |

| Molecular Formula | C₁₀H₁₀N₂O | [3] |

| Molecular Weight | 174.2 g/mol | [3] |

| Purity | ≥98% (Typical) | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved from its corresponding ester, methyl 2-methyl-1H-indole-3-carboxylate (CAS 65417-22-3).[4] The ester itself is a common intermediate synthesized through various methods, including palladium-catalyzed intramolecular oxidative coupling.[5]

A prevalent method for synthesizing the precursor ester involves the Fischer indole synthesis or modern catalytic cyclizations. For instance, a palladium-catalyzed intramolecular oxidative coupling of (Z)-3-(arylamino)but-2-enoates can yield various functionalized 2-methyl-1H-indole-3-carboxylate derivatives in excellent yields.[5] Microwave-assisted protocols have been shown to accelerate this reaction.[5]

The conversion of the methyl ester to the target carboxamide is a standard amidation reaction.

-

Reactants : Methyl 2-methyl-1H-indole-3-carboxylate and a source of ammonia (e.g., aqueous ammonia, ammonia in methanol).

-

Procedure : The ester is dissolved in a suitable solvent, such as methanol. An excess of the ammonia solution is added.

-

Conditions : The reaction mixture is typically heated under pressure in a sealed vessel. The progress is monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed.

-

Work-up and Purification : Upon completion, the solvent is evaporated. The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final this compound product.

The following diagram illustrates this common synthetic transformation.

Biological Activity and Therapeutic Potential

While specific data on the biological activity of this compound is limited, the broader class of 2-methyl-indole and indole-3-carboxamide derivatives exhibits a wide range of pharmacological effects, making this scaffold highly attractive for drug discovery.

Derivatives synthesized from a 2-methyl-1H-indole-3-carboxylic acid core have demonstrated significant anti-inflammatory and analgesic properties.[1] In preclinical models, certain thiazolidine derivatives of this scaffold showed potent inhibition of carrageenan-induced and dextran-induced paw edema, with efficacy comparable to standard drugs like Phenylbutazone.[1]

The indole scaffold is a cornerstone in the development of antimicrobial and anticancer agents.[6] Indole-2-carboxamides, a closely related isomer, have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains, by targeting the MmpL3 protein.[6] Furthermore, various indole carboxamide derivatives have been evaluated as inhibitors of receptor tyrosine kinases like EGFR and VEGFR, which are critical in cancer progression, demonstrating significant antiproliferative activity against various cancer cell lines.[7][8] 3-Substituted 2-methyl indole analogs have also been investigated as inhibitors of cholinesterases and glutathione S-transferase.[9][10]

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers.[11][12] Small molecule inhibitors targeting this pathway are a key area of cancer therapy research.[13] Notably, complex derivatives containing the 2-methyl-1H-indole core have been identified as potent antagonists of the Hh pathway. These molecules can suppress the activity of the Smoothened (SMO) receptor, a key transmembrane protein in the pathway, thereby blocking downstream signal transduction and inhibiting tumor growth.[14]

The diagram below outlines the canonical Hedgehog signaling pathway and the inhibitory action of SMO antagonists.

Quantitative Data Summary

The following tables present quantitative data from studies on derivatives of the 2-methyl-1H-indole-3-carboxylic acid scaffold, providing context for potential research applications.

Table 1: Anti-inflammatory Activity of 2-Methyl-1H-indole-3-carboxylic Acid Derivatives [1]

| Compound | Dose (mg/kg) | % Inhibition of Dextran-Induced Edema (at 3h) |

| VIb | 100 | 16.44% |

| VId | 100 | 31.80% |

| Phenylbutazone | 100 | 38.99% |

Table 2: Analgesic Activity of 2-Methyl-1H-indole-3-carboxylic Acid Derivatives [1]

| Compound | Dose (mg/kg) | % Inhibition of Acetic Acid-Induced Writhing |

| VIa | 100 | 8.63% |

| VIb | 100 | 42.47% |

| VIc | 100 | 31.19% |

| VId | 100 | 57.52% |

| VIe | 100 | 11.70% |

| Aspirin | 100 | 65.03% |

(Note: Compounds VI(a-e) are N-benzylidine-2-methyl-1H-indole-3-carbohydrazide-thiazolidine derivatives as described in the cited source)

Table 3: Antiproliferative Activity of Related Indole-2-carboxamide Derivatives [7]

| Compound | Cell Line | IC₅₀ (µM) |

| 5d (4-morpholin-4-yl phenethyl) | A-549 (Lung) | 1.10 |

| MCF-7 (Breast) | 0.95 | |

| Panc-1 (Pancreatic) | 1.15 | |

| 5e (2-methylpyrrolidin-1-yl phenethyl) | A-549 (Lung) | 0.95 |

| MCF-7 (Breast) | 0.80 | |

| Panc-1 (Pancreatic) | 1.00 | |

| Doxorubicin (Reference) | A-549 (Lung) | 1.20 |

| MCF-7 (Breast) | 0.90 | |

| Panc-1 (Pancreatic) | 1.40 |

(Note: Compounds are derivatives of 5-chloro-3-methyl-1H-indole-2-carboxamide as described in the cited source)

Conclusion

This compound belongs to a class of compounds with immense potential in drug development. While direct studies on this specific molecule are not abundant, the extensive research on its close structural relatives highlights promising avenues for investigation. The demonstrated anti-inflammatory, analgesic, antimicrobial, and anticancer activities of its derivatives, particularly through mechanisms like Hedgehog pathway inhibition, underscore the value of the 2-methyl-indole-3-carboxamide scaffold as a foundation for designing novel therapeutic agents. The synthetic protocols are well-established, allowing for accessible derivatization and exploration of structure-activity relationships. This guide serves as a foundational resource for researchers aiming to leverage this versatile chemical entity in their drug discovery programs.

References

- 1. bipublication.com [bipublication.com]

- 2. nbinno.com [nbinno.com]

- 3. calpaclab.com [calpaclab.com]

- 4. americanelements.com [americanelements.com]

- 5. mdpi.com [mdpi.com]

- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 7. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-methylindole analogs as cholinesterases and glutathione S-transferase inhibitors: Synthesis, biological evaluation, molecular docking, and pharmacokinetic studies - Arabian Journal of Chemistry [arabjchem.org]

- 11. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]

- 13. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

- 14. Small molecule Hedgehog pathway antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Genesis and Evolution of Indole-3-Carboxamides: A Technical Guide

An In-depth Exploration of the Discovery, Synthesis, and Biological Significance of a Privileged Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus represents a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Among the vast landscape of indole derivatives, the indole-3-carboxamide scaffold has emerged as a particularly fruitful area of research, yielding compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery and history of indole-3-carboxamides, detailing their synthesis, key biological activities with a focus on quantitative data, and the signaling pathways they modulate. Experimental protocols for seminal synthetic methods and biological assays are also provided to facilitate further research and development in this dynamic field.

Historical Perspective and Discovery

While pinpointing a single, definitive "discovery" of the parent indole-3-carboxamide is challenging within the historical literature, its emergence is intrinsically linked to the broader exploration of indole chemistry that began in the 19th century. Early investigations into the degradation of indigo dye and the amino acid tryptophan laid the foundation for understanding the indole ring system.

The development of synthetic methods for indole derivatives in the late 19th and early 20th centuries, such as the renowned Fischer indole synthesis, paved the way for the systematic exploration of functionalized indoles.[2] The preparation of indole-3-carboxamides likely arose from the desire to create amide derivatives of indole-3-carboxylic acid, a key intermediate accessible from indole itself. The Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich aromatic compounds like indole, provided a reliable route to indole-3-carboxaldehyde, a direct precursor to indole-3-carboxylic acid and its subsequent amide derivatives.

The true impetus for the intensive study of indole-3-carboxamides, however, came with the burgeoning field of medicinal chemistry in the mid-20th century. As researchers began to understand the "privileged" nature of the indole scaffold in interacting with biological targets, the carboxamide functional group was recognized as a key pharmacophoric element capable of forming crucial hydrogen bonds with proteins. This realization sparked a wave of synthetic efforts to generate diverse libraries of indole-3-carboxamides for biological screening, leading to the discovery of their multifaceted therapeutic potential.

Synthetic Methodologies

The synthesis of indole-3-carboxamides has evolved from classical methods to more sophisticated and efficient modern techniques. The choice of synthetic route often depends on the desired substitution pattern on the indole nucleus and the amide nitrogen.

Classical Approaches

One of the most straightforward and traditional methods for the synthesis of N-substituted indole-3-carboxamides involves the coupling of indole-3-carboxylic acid with a primary or secondary amine. This reaction typically requires the activation of the carboxylic acid, which can be achieved using a variety of coupling agents.

Modern Synthetic Protocols

More contemporary methods offer improved yields, milder reaction conditions, and greater functional group tolerance. One-pot syntheses and transition-metal-catalyzed reactions have become increasingly prevalent.

Experimental Protocol: One-Pot Synthesis of 2-Amino-N-butyl-1H-indole-3-carboxamide

This protocol describes an efficient one-pot, two-step solution-phase synthesis from a 2-halonitrobenzene and a cyanoacetamide.[3]

Materials:

-

N-Butyl-2-cyanoacetamide

-

2-Fluoronitrobenzene

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1.0 N Hydrochloric acid (HCl)

-

Iron(III) chloride (FeCl₃)

-

Zinc dust (Zn)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

50 mL flask with stir bar

Procedure:

-

To a 50 mL flask equipped with a stir bar, add N-butyl-2-cyanoacetamide (2.0 mmol, 1.0 equiv.) in dry DMF (0.5 M) and sodium hydride (2.2 mmol, 1.1 equiv.).

-

Stir the mixture at room temperature for 10 minutes.

-

Add 2-fluoronitrobenzene (2.0 mmol, 1.0 equiv.) to the reaction mixture and continue stirring at room temperature for 1 hour. The reaction mixture will turn deep purple.

-

Add 1.0 N HCl (4.0 mmol, 2.0 equiv.) to the mixture, followed by the addition of FeCl₃ (6.0 mmol, 3.0 equiv.) and zinc dust (20 mmol, 10 equiv.).

-

Heat the reaction mixture to 100 °C for 1 hour.

-

Cool the reaction mixture to room temperature and add 20 mL of water.

-

Filter the crude reaction mixture and wash the solid with 25 mL of ethyl acetate.

-

Extract the aqueous solution with ethyl acetate (2 x 20 mL).

-

Combine the organic phases and wash with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).

-

Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

The crude product can be purified by silica gel column chromatography.

Experimental Protocol: Synthesis of N-Substituted Indole-3-Carboxaldehyde Derivatives

This protocol details the N-acylation of indole-3-carboxaldehyde and subsequent coupling with an aryl amine.[4]

Materials:

-

Indole-3-carboxaldehyde

-

Triethylamine

-

Tetrahydrofuran (THF)

-

3-Chloroacetyl chloride

-

Aryl amine

-

Potassium carbonate (K₂CO₃)

-

Diethyl ether

-

5% Sodium bicarbonate solution

Procedure for N-acylation:

-

In a well-stirred solution of indole-3-carboxaldehyde (2 mmol) and triethylamine (2.2 mmol) in 10 mL of THF, add 3-chloroacetyl chloride (2.2 mmol) in 5 mL of THF dropwise.

-

Stir the reaction mixture at room temperature for approximately 3 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction mixture in ice-cold water and extract the product with diethyl ether.

-

Wash the ether layer with 5% NaHCO₃ solution followed by distilled water.

-

Dry the ether layer over anhydrous Na₂SO₄ and concentrate to obtain 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde.

Procedure for coupling with aryl amines:

-

Treat a solution of the aryl amine (1.2 mmol) in 10 mL of dry THF with K₂CO₃ (600 mg) under a nitrogen atmosphere.

-

Add a solution of 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde (1 mmol) in 5 mL of dry THF dropwise.

-

Reflux the reaction mixture for 4 hours.

-

After cooling, filter the mixture and concentrate the filtrate.

-

Purify the resulting product by column chromatography.

Biological Activities and Quantitative Data

Indole-3-carboxamides have demonstrated a remarkable range of biological activities, with significant potential in the treatment of cancer, inflammation, and infectious diseases. The following tables summarize key quantitative data for representative indole-3-carboxamide derivatives.

| Compound Name/Number | Target/Assay | Cell Line | IC₅₀/EC₅₀ | Reference |

| Anticancer Activity | ||||

| PQ-ICA 2 | Antiproliferative | LNCaP (Prostate) | 10.3 µM | [5] |

| PQ-ICA 2 | Antiproliferative | PC-3 (Prostate) | 18.5 µM | [5] |

| PQ-ICA 2 | Antiproliferative | MDA-MB-231 (Breast) | 25.6 µM | [5] |

| Compound 5f | Antiproliferative | MCF-7 (Breast) | 13.2 µM | [6] |

| Compound 5f | Antiproliferative | MDA-MB-468 (Breast) | 8.2 µM | [6] |

| Compound 8f | Antiproliferative | KNS42 (Pediatric Brain) | 0.84 µM | [7] |

| Antiviral Activity | ||||

| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole | SARS-CoV-2 | Vero E6 | 1.06 µg/mL | [8] |

| Enzyme Inhibition | ||||

| 1-benzyl-N-(2,4-dichlorobenzyl)-1H-indole-2-carboxamide (4 ) | Protein Kinase CK2 | 14.6 µM | [3] | |

| Indole-3-carboxamide 29 | ZVpro (Zika Virus Protease) | 0.39 µM | [9] | |

| Compound 5 | PARP-1 | 6.8 µM | [10] | |

| Indole-2-carboxamide 5e | EGFR | 89 nM | [11] | |

| Indole-2-carboxamide 5e | CDK2 | 13 nM | [11] |

Signaling Pathways and Mechanisms of Action

The diverse biological effects of indole-3-carboxamides stem from their ability to modulate a variety of cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Anticancer Mechanisms

Many indole-3-carboxamides exert their anticancer effects by targeting key proteins involved in cell proliferation, survival, and angiogenesis.

-

Kinase Inhibition: A significant number of indole-3-carboxamides have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer. These include cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and others. By blocking the activity of these kinases, these compounds can halt the cell cycle and induce apoptosis.

-

Tubulin Polymerization Inhibition: Several indole-3-carboxamide derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.

-

Androgen Receptor (AR) Signaling Modulation: In prostate cancer, the androgen receptor is a critical driver of tumor growth. Certain indole-3-carboxamides have been developed as antagonists of the AR, blocking its transcriptional activity and thereby inhibiting the growth of prostate cancer cells.

Anti-inflammatory Mechanisms

The anti-inflammatory properties of some indole-3-carboxamides are attributed to their ability to inhibit key inflammatory mediators and signaling pathways, such as the NF-κB pathway.

Experimental Protocols for Biological Assays

To facilitate the investigation of novel indole-3-carboxamide derivatives, detailed protocols for key biological assays are provided below.

Experimental Protocol: Cell Viability (MTT) Assay

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.[2]

Materials:

-

Human cancer cell lines (e.g., MCF-7, PC-3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Indole-3-carboxamide stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the indole-3-carboxamide compound in the complete medium.

-

Remove the existing medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced.[8]

Materials:

-

Kinase of interest (e.g., EGFR, CDK2)

-

Kinase-specific substrate and ATP

-

Indole-3-carboxamide inhibitor

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the indole-3-carboxamide in a suitable buffer.

-

In a white-walled multi-well plate, add the kinase, the test compound, and the kinase substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition and determine the IC₅₀ value.

Experimental Protocol: Tubulin Polymerization Assay

This assay monitors the effect of compounds on the polymerization of tubulin into microtubules.[12]

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution

-

Glycerol

-

Fluorescent reporter dye (optional)

-

Indole-3-carboxamide inhibitor

-

96-well plates

-

Spectrophotometer or fluorometer with temperature control

Procedure:

-

Prepare a tubulin reaction mix on ice containing tubulin, General Tubulin Buffer, GTP, and glycerol.

-

Add the indole-3-carboxamide inhibitor or vehicle control to the wells of a pre-warmed 96-well plate.

-

Initiate polymerization by adding the ice-cold tubulin reaction mix to the wells and immediately placing the plate in the plate reader pre-heated to 37°C.

-

Monitor the increase in absorbance at 340 nm (for turbidity) or fluorescence emission over time.

-

Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Conclusion

The indole-3-carboxamide scaffold has proven to be a remarkably versatile and productive platform for the discovery of novel therapeutic agents. From its historical roots in the broader exploration of indole chemistry to the sophisticated synthetic and screening methodologies employed today, the journey of indole-3-carboxamides highlights the power of medicinal chemistry in leveraging privileged structures to address complex diseases. The wealth of quantitative data and the growing understanding of their mechanisms of action continue to fuel the development of new and improved indole-3-carboxamide-based drugs with the potential to make a significant impact on human health. This technical guide serves as a comprehensive resource for researchers dedicated to advancing this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

Unlocking the Therapeutic Potential: A Preliminary Biological Screening of 2-methyl-1H-indole-3-carboxamide

A comprehensive analysis of the nascent yet promising biological activities of 2-methyl-1H-indole-3-carboxamide and its derivatives reveals a scaffold with significant potential for development in oncology, infectious diseases, and inflammatory conditions. This technical guide synthesizes the current understanding of its biological profile, presenting key quantitative data, detailed experimental protocols, and visual representations of experimental workflows for researchers, scientists, and drug development professionals.

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. The functionalization of this core, particularly at the 2 and 3 positions, has yielded a diverse array of therapeutic agents. Among these, the this compound framework has emerged as a subject of interest for its diverse biological activities. Preliminary screenings of this compound and its derivatives have demonstrated notable antimicrobial, anticancer, and anti-inflammatory properties, warranting a deeper investigation into its therapeutic utility.

Quantitative Biological Activity

The biological evaluation of this compound derivatives has yielded significant quantitative data across various assays. These findings, summarized below, highlight the potential of this chemical scaffold in different therapeutic areas.

Anticancer Activity

Derivatives of the indole-2-carboxamide and indole-3-carboxamide core have shown potent antiproliferative activity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for cytotoxicity.

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| N-substituted 1H-indole-2-carboxamides (general) | K-562 (leukemia) | 0.33 - 0.61 | [1] |

| Primaquine–indole-3-carboxamide (PQ-ICA) 2 | LNCaP (prostate) | Lower than parent compounds | [2] |

| Indole-2-carboxamide derivative 5d | A-549, MCF-7, Panc-1 | 0.95 - 1.00 | [3] |

| Indole-2-carboxamide derivative 5e | A-549, MCF-7, Panc-1 | 0.80 - 1.00 | [3] |

| Thiazolyl-indole-2-carboxamide 6i | MCF-7 (breast) | 6.10 ± 0.4 | [4] |

| Thiazolyl-indole-2-carboxamide 6v | MCF-7 (breast) | 6.49 ± 0.3 | [4] |

| Pyrido-indole-one hybrid 9c | MDA-MB-231 (breast) | 0.77 ± 0.03 | [5] |

| Pyrido-indole-one hybrid 9c | 4T1 (breast) | 3.71 ± 0.39 | [5] |

| Pyrido-indole-one hybrid 9c | MCF-7 (breast) | 4.34 ± 0.31 | [5] |

Antimicrobial Activity

The antimicrobial potential of indole-3-carboxamide derivatives has been evaluated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the primary measure of efficacy.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Indole carboxamide derivatives (general) | Staphylococcus aureus | 1.56 - 3.13 | [6] |

| Indole carboxamide derivatives (general) | Bacillus subtilis | 1.56 - 12.5 | [6] |

| Indole carboxamide derivatives (general) | Escherichia coli | 1.56 - 12.5 | [6] |

| 5-Bromo-indole-3-carboxamide-PA3-6-3 (13b ) | S. aureus, A. baumannii, C. neoformans | ≤ 0.28 µM | [7] |

| Indolylbenzo[d]imidazoles 3ao and 3aq | Staphylococci | < 1 | [8] |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k ) | MRSA | 0.98 | [9][10] |

| Indole-2-carboxamide analogue 8g | Mycobacterium tuberculosis H37Rv | 0.32 µM | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preliminary findings. The following sections outline the key experimental protocols used in the biological screening of this compound and its analogs.

Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations and incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting cell viability against compound concentration.

Antimicrobial Screening: Disc Diffusion Method

The disc diffusion method is a qualitative or semi-quantitative test used to determine the susceptibility of bacteria to various antimicrobial compounds.

Protocol:

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and uniformly spread onto the surface of an agar plate.

-

Disc Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Protocol:

-

Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plate is incubated under appropriate conditions.

-

Visual Assessment: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.

Visualizing Experimental and Logical Frameworks

To better illustrate the processes involved in the biological screening and the potential mechanisms of action, the following diagrams are provided.

References

- 1. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

High-Resolution Mass Spectrometry of 2-Methyl-1H-indole-3-carboxamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the high-resolution mass spectrometry (HRMS) analysis of 2-methyl-1H-indole-3-carboxamide, a molecule of interest in medicinal chemistry and drug discovery. This document details the compound's key mass spectrometric properties, a proposed fragmentation pathway, a detailed experimental protocol for its analysis, and insights into its potential biological significance.

Core Compound Data

Quantitative data for this compound is summarized in the table below. The exact mass is a critical parameter for high-resolution mass spectrometry, enabling precise identification and characterization.

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O | PubChem |

| Monoisotopic Mass | 174.07931 g/mol | Calculated |

| Molecular Weight | 174.20 g/mol | PubChem |

High-Resolution Mass Spectrometry Analysis

High-resolution mass spectrometry is an indispensable tool for the unambiguous identification and structural elucidation of organic molecules. For this compound, HRMS provides the exact mass of the molecular ion, which is crucial for confirming its elemental composition.

Experimental Protocol

The following is a detailed methodology for the high-resolution mass spectrometric analysis of this compound, adapted from established protocols for similar indole derivatives.

1. Sample Preparation:

-

Dissolve a 1-5 mg sample of this compound in 1 mL of a suitable solvent such as methanol, acetonitrile, or a mixture thereof.

-

Further dilute the stock solution to a final concentration of 10-100 µg/mL for direct infusion analysis.

-

For LC-HRMS analysis, the concentration may be adjusted based on the sensitivity of the instrument and the chromatographic conditions.

2. Instrumentation and Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Thermo Scientific™ Orbitrap™ series or a Bruker maXis series Q-TOF, is recommended.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically employed for this class of compounds.

-

Infusion/Mobile Phase: A solution of 50:50 acetonitrile:water with 0.1% formic acid can be used for direct infusion or as the mobile phase for LC-HRMS.

-

Capillary Voltage: 3.5 - 4.5 kV

-

Sheath Gas Flow Rate: 10 - 20 arbitrary units

-

Auxiliary Gas Flow Rate: 2 - 5 arbitrary units

-

Capillary Temperature: 275 - 325 °C

-

Mass Range: m/z 50 - 500

-

Resolution: ≥ 60,000 FWHM (Full Width at Half Maximum)

-

Data Acquisition: Acquire data in full scan mode to detect the protonated molecular ion [M+H]⁺. For fragmentation studies, perform data-dependent MS/MS analysis on the most intense ions.

The workflow for a typical HRMS experiment is depicted in the diagram below.

Proposed Fragmentation Pattern

Upon positive mode electrospray ionization, the molecule will readily protonate to form the molecular ion, [M+H]⁺, with an expected m/z of approximately 175.0866. Subsequent fragmentation in the collision cell (MS/MS) is likely to proceed through several key pathways:

-

Loss of Ammonia (NH₃): A common fragmentation pathway for primary amides involves the neutral loss of ammonia, which would result in a fragment ion at m/z 158.0597.

-

Cleavage of the Carboxamide Group: The bond between the indole ring and the carboxamide group can cleave, leading to the formation of a 2-methyl-1H-indol-3-yl cation at m/z 130.0651.

-

Loss of Carbon Monoxide (CO): Following the initial fragmentation, further loss of neutral molecules such as carbon monoxide from fragment ions is possible.

The proposed fragmentation pathway is illustrated in the following diagram:

Biological Significance and Potential Signaling Pathways

Indole carboxamide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer and antimicrobial effects. While the specific biological targets of this compound are not extensively documented, related compounds have been shown to interact with several key signaling pathways.

Anticancer Activity: Many indole-2- and -3-carboxamides exhibit potent anticancer activity by targeting various components of cell signaling cascades. These can include the inhibition of protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis. Inhibition of these receptors can disrupt downstream signaling pathways, leading to apoptosis and a reduction in cell proliferation.

Antimicrobial Activity: In the context of infectious diseases, certain indole carboxamides have been identified as inhibitors of the mycobacterial membrane protein Large 3 (MmpL3). MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for the translocation of mycolic acid precursors, which are vital components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial cell death.

A generalized signaling pathway illustrating the potential mechanism of action for an indole carboxamide as an MmpL3 inhibitor is presented below.

Conclusion

This technical guide provides essential information for the high-resolution mass spectrometric analysis of this compound. The provided data, experimental protocol, and proposed fragmentation pattern serve as a valuable resource for researchers in the fields of analytical chemistry, medicinal chemistry, and drug development. The exploration of its potential biological activities highlights the importance of this compound and its analogs as promising candidates for further investigation.

A Technical Guide to the Therapeutic Potential of 2-Methyl-1H-indole-3-carboxamide Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Derivatives of indole-3-carboxamide, in particular, have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide focuses on the potential therapeutic targets of a specific subclass: 2-methyl-1H-indole-3-carboxamide derivatives . While literature specifically isolating this scaffold is emerging, this document synthesizes data from closely related analogues to illuminate its most promising therapeutic avenues. Key targets discussed include tubulin, protein kinases, bacterial components, and mediators of inflammation. This guide provides quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Therapeutic Targets

Indole-based compounds have been extensively investigated as anticancer agents. The this compound scaffold holds potential for interacting with several key targets in oncology, primarily through the inhibition of cellular division and oncogenic signaling pathways.

Target: Tubulin Polymerization

Microtubules are critical components of the cytoskeleton, playing a central role in mitotic spindle formation and cell division.[1] Small molecules that interfere with microtubule dynamics are among the most effective anticancer drugs.[1] These agents are classified as either microtubule-stabilizing or destabilizing (inhibitors of polymerization). Indole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin, which leads to G2/M phase cell cycle arrest and subsequent apoptosis.[2][3][4]

While specific data for this compound derivatives as tubulin inhibitors is limited, the following table presents data for analogous indole derivatives, demonstrating the potential of this structural class.

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| Indole-sulfonamide derivative (Compound 18) | HeLa (Cervical) | IC₅₀ (Antiproliferative) | 0.24 µM | [2] |

| Indole-sulfonamide derivative (Compound 18) | A549 (Lung) | IC₅₀ (Antiproliferative) | 0.59 µM | [2] |

| Indole-sulfonamide derivative (Compound 18) | Tubulin Assembly | IC₅₀ (Inhibition) | 1.82 µM | [2] |

| Fused Indole derivative (Compound 21) | Multiple Lines | IC₅₀ (Antiproliferative) | 22-56 nM | [3] |

| Fused Indole derivative (Compound 21) | Tubulin Assembly | IC₅₀ (Inhibition) | 0.15 µM | [3] |

| 2-Phenylindole derivative (Compound 36/37) | Tubulin Assembly | IC₅₀ (Inhibition) | 1.0-2.0 µM | [5] |

This protocol outlines a method to assess the effect of test compounds on tubulin polymerization in vitro by monitoring fluorescence.[6][7][8][9]

-

Reagent Preparation:

-

Tubulin Solution: Reconstitute lyophilized porcine brain tubulin to a concentration of 2 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Keep on ice.

-

GTP Stock: Prepare a 10X stock of GTP in the general tubulin buffer for a final assay concentration of 1 mM.

-

Fluorescent Reporter: A fluorescent reporter that preferentially binds to polymerized tubulin (e.g., DAPI) is included in the assay buffer.[9]

-

Test Compound: Prepare a stock solution of the this compound derivative in 100% DMSO. Create serial dilutions in tubulin buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.

-

Controls: Prepare solutions for a positive control (e.g., Nocodazole, a known inhibitor) and a negative control (vehicle, e.g., 1% DMSO).

-

-

Assay Procedure:

-

Pre-warm a fluorescence-capable 96-well microplate reader to 37°C. Use opaque-walled plates to minimize signal bleed-through.

-

On ice, add the test compounds and controls to the designated wells of the microplate.

-

Prepare the final reaction mixture by adding GTP stock and glycerol (enhancer, typically to 10%) to the reconstituted tubulin solution.[9]

-

To initiate polymerization, add the tubulin reaction mixture to all wells.

-

Immediately place the plate into the pre-warmed plate reader.

-

-

Data Acquisition and Analysis:

-

Measure fluorescence intensity (e.g., excitation 360 nm, emission 450 nm) every minute for 60 to 90 minutes.[8]

-

Plot fluorescence intensity versus time. The resulting sigmoidal curve represents the kinetics of microtubule formation.

-

Analyze the curves to determine the effect of the compound on the lag phase (nucleation), the maximum rate of polymerization (Vmax), and the steady-state polymer mass.[7]

-

Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Target: Protein Kinases

Protein kinases are critical enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of cancer. Consequently, they are major targets for anticancer drug development. Indole carboxamide derivatives have been successfully developed as inhibitors of several oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Casein Kinase 2 (CK2).[10][11]

The following table summarizes the inhibitory activity of various indole carboxamide derivatives against several protein kinases.

| Compound Class | Target Kinase | Activity Metric | Value | Reference |

| Indole-2-carboxamide 5d | EGFR | IC₅₀ | 89 ± 6 nM | [10] |

| Indole-2-carboxamide 5e | EGFR | IC₅₀ | 93 ± 8 nM | [10] |

| Indole-2-carboxamide Va | EGFR | IC₅₀ | 71 ± 6 nM | |

| Indole-2-carboxamide Va | BRAFV600E | IC₅₀ | 77 nM | |

| Indole-2-carboxamide 4 | Casein Kinase 2 (CK2) | IC₅₀ | 14.6 µM | [11] |

This protocol describes a general, non-radiometric method for measuring kinase activity and its inhibition, such as the ADP-Glo™ assay, which quantifies the amount of ADP produced in the kinase reaction.[12][13]

-

Reagent Preparation:

-

Kinase Buffer: Prepare a suitable buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 10 mM MgCl₂).[12][14]

-

Enzyme Solution: Dilute the recombinant target kinase (e.g., EGFR) to its optimal working concentration in kinase buffer. This concentration should be determined empirically via titration.[12]

-

Substrate/ATP Mixture: Prepare a mixture containing the specific peptide or protein substrate for the kinase and ATP. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the enzyme to ensure accurate and comparable IC₅₀ determination.[15]

-

Test Compound: Prepare serial dilutions of the test inhibitor in kinase buffer. Ensure the final DMSO concentration is constant and low (<1%).

-

-

Kinase Reaction:

-

Add the test compound dilutions or vehicle (for control) to the wells of a 384-well plate.

-

Add the diluted enzyme solution to each well.

-

Initiate the reaction by adding the substrate/ATP mixture. The total reaction volume is typically small (e.g., 5-10 µL).

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

-

Signal Detection (ADP-Glo™ Example):

-

Stop the kinase reaction by adding ADP-Glo™ Reagent, which simultaneously depletes any remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent. This converts the ADP generated by the kinase into ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes.

-

Measure the luminescence using a compatible plate reader.

-

-

Data Analysis:

-

The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data using a sigmoidal dose-response model.[12]

-

Antimicrobial Therapeutic Targets

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with antibacterial and antifungal activity. Indole carboxamides have shown promise in this area, with activity against clinically relevant pathogens.[16][17]

Target: Bacterial Cell Integrity and Metabolism

The precise mechanisms for many antimicrobial indole derivatives are still under investigation, but potential targets include the bacterial cell membrane and essential metabolic pathways.[18] Some indole compounds have been suggested to target enzymes like the RelA/SpoT homolog (RSH) synthetase, which is involved in the bacterial "stringent response," a key survival mechanism.[19] Others appear to disrupt the bacterial membrane, leading to cell death.[18]

The following table presents the Minimum Inhibitory Concentration (MIC) values for indole-based compounds against various microbial strains.

| Compound Class | Microbial Strain | Activity Metric | Value (µg/mL) | Reference |

| 2-(1H-indol-3-yl)quinazolin-4(3H)-one (3k) | S. aureus ATCC 25923 | MIC | 3.90 | [19] |

| 2-(1H-indol-3-yl)quinazolin-4(3H)-one (3k) | S. aureus ATCC 43300 (MRSA) | MIC | < 1.0 | [19] |

| Indole carboxamide derivatives | S. aureus | MIC | 1.56 - 3.13 | [17] |

| Indole carboxamide derivatives | B. subtilis | MIC | 1.56 - 12.5 | [17] |

| Indole carboxamide derivatives | E. coli | MIC | 1.56 - 12.5 | [17] |

The broth microdilution method is a standardized assay to determine the MIC of a compound against a specific microorganism.[20][21][22][23]

-

Reagent and Culture Preparation:

-

Growth Medium: Use an appropriate sterile bacterial growth medium, such as Mueller-Hinton Broth (MHB).[23]

-

Bacterial Inoculum: From a fresh agar plate, select 3-4 isolated colonies of the test bacterium. Suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[21]

-

Final Inoculum: Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[22]

-

Test Compound: Dissolve the compound in a suitable solvent (e.g., DMSO) and prepare a stock solution.

-

-

Assay Procedure:

-

Dispense the growth medium into all wells of a sterile 96-well microtiter plate.

-

Create a two-fold serial dilution of the test compound directly in the plate by transferring a volume of the compound from one well to the next.[21]

-

Include a positive control well (medium and bacteria, no compound) and a negative/sterility control well (medium only).

-

Inoculate all wells (except the sterility control) with the final bacterial inoculum. The final volume in each well should be uniform (e.g., 100 or 200 µL).

-

-

Incubation and Reading:

-

Seal the plate or cover with a lid and incubate at 37°C for 18-24 hours.[22]

-

Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity or pellet formation, indicating inhibition of bacterial growth.[24]

-

Results can be confirmed by measuring the optical density (OD) at 600 nm with a plate reader.[21]

-

Anti-inflammatory Therapeutic Targets

Chronic inflammation is a key driver of numerous diseases. Indole derivatives have been reported to possess anti-inflammatory properties, suggesting they may modulate pathways involved in the inflammatory response.

Target: Mediators of Acute Inflammation

The carrageenan-induced paw edema model is a standard preclinical assay used to screen for compounds with acute anti-inflammatory activity.[25][26] The inflammatory response in this model is biphasic. The early phase involves the release of mediators like histamine and serotonin, while the later phase is mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes.[27] Compounds that reduce edema in this model are considered to have anti-inflammatory potential, likely through the inhibition of one or more of these mediators.

This in vivo protocol is widely used to assess the acute anti-inflammatory activity of novel compounds.[25][26][28]

-

Animals and Acclimatization:

-

Use adult Wistar rats (or a similar strain) of a specific weight range (e.g., 150-200 g).

-

Acclimatize the animals to laboratory conditions for at least one week before the experiment. Fast the animals overnight before the study but allow free access to water.

-

-

Experimental Groups:

-

Divide the animals into at least three groups (n=6 per group):

-

Group I (Vehicle Control): Receives the vehicle (e.g., saline with 0.5% Tween 80).

-

Group II (Test Compound): Receives the this compound derivative at a predetermined dose, administered orally (p.o.) or intraperitoneally (i.p.).

-

Group III (Positive Control): Receives a standard anti-inflammatory drug like Indomethacin (e.g., 10 mg/kg, p.o.).[25]

-

-

-

Procedure:

-

Measure the initial volume (V₀) of the right hind paw of each rat up to a marked point using a plethysmometer.

-

Administer the respective treatments (vehicle, test compound, or positive control) to each group.

-

One hour after administration, induce inflammation by injecting 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the subplantar surface of the right hind paw of each rat.[28]

-

Measure the paw volume (Vₜ) at regular intervals, typically 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[25]

-

-

Data Analysis:

-

Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume (Vₜ - V₀).

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:

-

% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

-

-

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the extensive research conducted on analogous indole structures, the most promising therapeutic targets lie in the fields of oncology, infectious diseases, and inflammatory disorders. Key molecular targets include tubulin and protein kinases for anticancer activity, and various bacterial components for antimicrobial effects. Further investigation is required to synthesize and screen a focused library of this compound derivatives to elucidate specific structure-activity relationships and validate these potential therapeutic applications. The protocols and data presented in this guide provide a foundational framework for initiating such research endeavors.

References

- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]